Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a benzamide group, and a pyrrolidinone moiety, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the cyclization of thiourea derivatives with α-haloketones to form the thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the thiazole ring or the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the thiazole ring or the pyrrolidinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Reduced thiazole derivatives and alcohols.
Substitution Products: Substituted thiazoles and pyrrolidinones.
Scientific Research Applications
Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate has shown promise in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has potential as a bioactive molecule in biological studies, particularly in enzyme inhibition and receptor binding assays.
Medicine: The compound's derivatives may exhibit biological activities such as antimicrobial, anthelmintic, and cytotoxic properties, making it a candidate for drug development.
Industry: Its chemical properties make it suitable for use in materials science, such as in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound shares structural similarities with Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)thiazole-4-carboxylate and has been studied for its anthelmintic and cytotoxic properties.
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate: Another related compound used in antibody-drug conjugates.
Uniqueness: this compound stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and potential applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-2-25-16(24)12-9-26-17(18-12)19-15(23)10-4-3-5-11(8-10)20-13(21)6-7-14(20)22/h3-5,8-9H,2,6-7H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXPYQYILPCWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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